![molecular formula C23H31ClN2O B10764597 N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

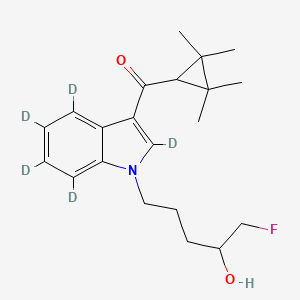

Butyryl fentanyl-d5 (hydrochloride) is a synthetic opioid analog of fentanyl. It is used primarily as an analytical reference material for the quantification of butyryl fentanyl in various samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . This compound is categorized as an opioid and is regulated as a Schedule I controlled substance in the United States .

Méthodes De Préparation

The synthesis of butyryl fentanyl-d5 (hydrochloride) involves the incorporation of deuterium atoms into the butyryl fentanyl molecule. . The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling.

Analyse Des Réactions Chimiques

Butyryl fentanyl-d5 (hydrochloride) can undergo various chemical reactions, including:

Reduction: Reduction reactions can occur under specific conditions, although they are less common for this compound.

Substitution: N-dealkylation is a common reaction for fentanyl analogs, where the N-alkyl group is replaced by a hydrogen atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or dealkylated metabolites .

Applications De Recherche Scientifique

Butyryl fentanyl-d5 (hydrochloride) is used extensively in scientific research, particularly in the fields of forensic toxicology and analytical chemistry. Its primary application is as an internal standard for the quantification of butyryl fentanyl in biological samples using GC-MS or LC-MS techniques . This compound is also used in the development and validation of analytical methods for the detection of fentanyl analogs in various matrices, including blood, urine, and hair . Additionally, it serves as a reference material for the study of the pharmacokinetics and metabolism of butyryl fentanyl and its analogs .

Mécanisme D'action

Butyryl fentanyl-d5 (hydrochloride) exerts its effects by binding to the µ-opioid receptors in the central nervous system, similar to other fentanyl analogs . This binding leads to the activation of the receptor and subsequent inhibition of neurotransmitter release, resulting in analgesic and sedative effects. The molecular targets involved in this mechanism include the µ-opioid receptors, which are G-protein-coupled receptors that mediate the effects of opioids .

Comparaison Avec Des Composés Similaires

Butyryl fentanyl-d5 (hydrochloride) is similar to other fentanyl analogs, such as acetyl fentanyl, valeryl fentanyl, and furanyl fentanyl . it is unique in that it contains deuterium atoms, which make it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms allows for the differentiation of butyryl fentanyl-d5 from other fentanyl analogs in mass spectrometric analyses .

Similar compounds include:

- Acetyl fentanyl

- Valeryl fentanyl

- Furanyl fentanyl

- Nor-butyrfentanyl

- Hydroxylated butyrfentanyl metabolites

Propriétés

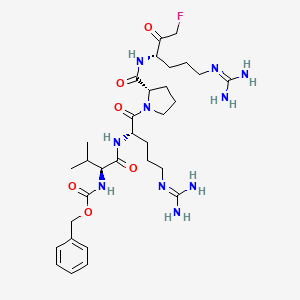

Formule moléculaire |

C23H31ClN2O |

|---|---|

Poids moléculaire |

392.0 g/mol |

Nom IUPAC |

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |

InChI |

InChI=1S/C23H30N2O.ClH/c1-2-9-23(26)25(21-12-7-4-8-13-21)22-15-18-24(19-16-22)17-14-20-10-5-3-6-11-20;/h3-8,10-13,22H,2,9,14-19H2,1H3;1H/i4D,7D,8D,12D,13D; |

Clé InChI |

OHCXSXCINRZXIB-JFVIMWSYSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)CCC)[2H])[2H].Cl |

SMILES canonique |

CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764530.png)

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)

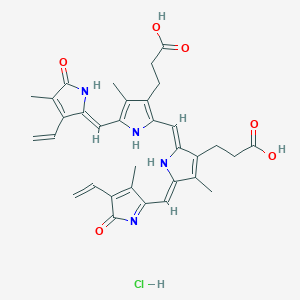

![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764575.png)

![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)

![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)

![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride](/img/structure/B10764623.png)